
1-Propanesulfonic acid, 3-(dichloroamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-(dichloroamino)- is an organic compound with the molecular formula C3H7Cl2NO3S. This compound is characterized by the presence of a sulfonic acid group and a dichloroamino group attached to a propane backbone. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3-(dichloroamino)- typically involves the reaction of 1,3-propane sultone with a suitable dichloroamine precursor. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of microchannel reactors to optimize reaction conditions and improve product yield .
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-(dichloroamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichloroamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Propanesulfonic acid, 3-(dichloroamino)- finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-(dichloroamino)- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the dichloroamino group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-Propanesulfonic acid, 3-(dichloroamino)- can be compared with other similar compounds such as:
3-Amino-1-propanesulfonic acid: Lacks the dichloroamino group, leading to different chemical reactivity and applications.
3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring instead of the dichloroamino group, resulting in distinct biological and chemical properties.
Properties
CAS No. |
372119-41-0 |
|---|---|
Molecular Formula |
C3H7Cl2NO3S |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
3-(dichloroamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C3H7Cl2NO3S/c4-6(5)2-1-3-10(7,8)9/h1-3H2,(H,7,8,9) |
InChI Key |
JJKVZBZGUZFDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(Cl)Cl)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
methylene}dibenzene](/img/structure/B14248372.png)
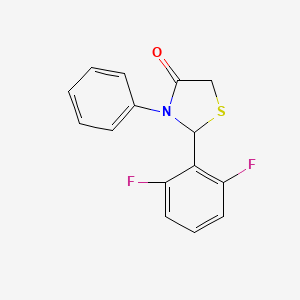
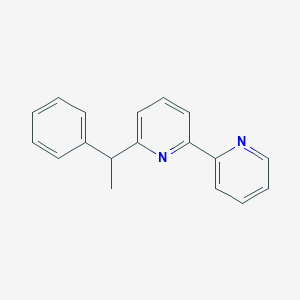
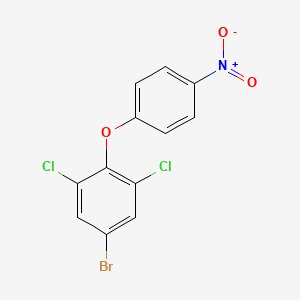
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
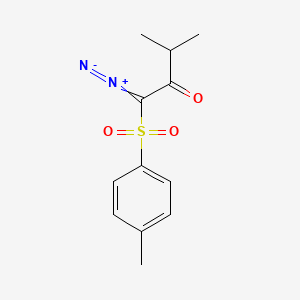
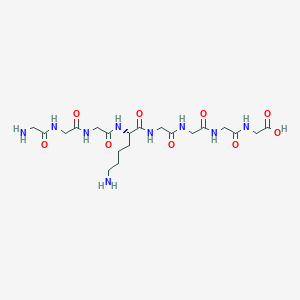
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)
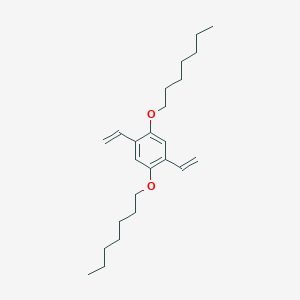

![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
